![molecular formula C11H8ClNO2S B1457080 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 736970-80-2](/img/structure/B1457080.png)
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 736970-80-2 . It has a molecular weight of 254.72 .
Molecular Structure Analysis
The InChI code for 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is 1S/C11H9ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 268.72 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They act against a broad spectrum of microorganisms by interfering with the synthesis of essential components or by disrupting membrane integrity. The chlorophenyl group in the compound may enhance these properties, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole compounds is well-documented. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response. This makes them candidates for the treatment of chronic inflammatory diseases .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The specific structure of “2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” could be explored for targeted therapies against certain types of cancer .
Neuroprotective Effects
Research has indicated that thiazole derivatives can have neuroprotective effects, which might be beneficial in the treatment of neurodegenerative diseases. They may protect neuronal cells from oxidative stress and apoptosis .
Antiviral Activity
Thiazole derivatives have been studied for their antiviral activities, including against HIV. The structural features of these compounds can be optimized to enhance their efficacy in inhibiting viral replication .
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity, suggesting their potential use in managing high blood pressure. They may work by affecting the renin-angiotensin system or by acting as calcium channel blockers .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQVQURJGARIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)


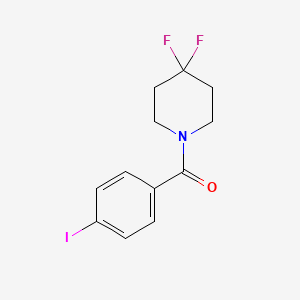


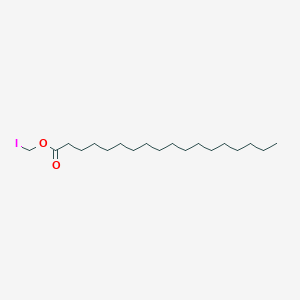


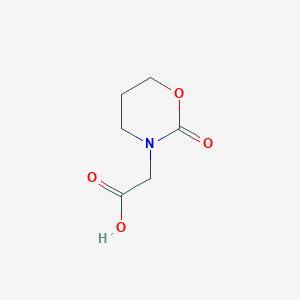
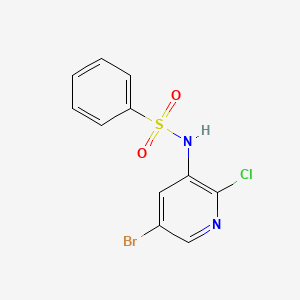
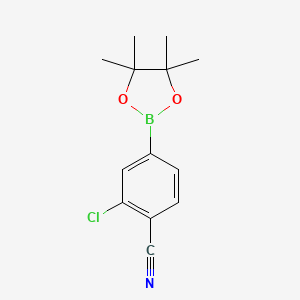
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
